Methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of fluorobenzaldehyde, urea, and methyl acetoacetate . DHPMs are recognized for their diverse pharmacological profiles, including antitumor, antimicrobial, and enzyme inhibitory activities. The 3-fluorophenyl substituent at the C4 position distinguishes this compound from analogs, influencing its electronic, steric, and pharmacokinetic properties. This article provides a comparative analysis of its structural, biological, and physicochemical properties against similar derivatives.
Properties
IUPAC Name |
methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-4-3-5-9(14)6-8/h3-6,11H,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQMJZXGLCEQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C13H13FN2O3
- Molecular Weight : 264.26 g/mol
- CAS Number : 5937-24-6
Its structure features a tetrahydropyrimidine ring, which is known for contributing to various pharmacological activities. The presence of the fluorine atom in the phenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can inhibit bacterial growth effectively. For instance:
- A study demonstrated that derivatives with a similar structure displayed potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation:
- In vitro studies have shown that tetrahydropyrimidine derivatives can inhibit tumor growth by targeting specific oncogenic pathways .
Central Nervous System (CNS) Effects
The structural features of this compound suggest possible neuroprotective effects. Research indicates that similar compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases:
- Animal models have demonstrated the ability of related compounds to improve cognitive function and reduce neuroinflammation .
Data Table: Summary of Biological Activities
| Activity Type | Study Reference | Observations |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| CNS Effects | Improves cognitive function in animal models |
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules:
- It can be used as a building block for synthesizing other biologically active compounds or pharmaceuticals through various chemical reactions such as condensation and cyclization.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against a panel of pathogens. Results indicated that modifications to the phenyl group significantly enhanced activity against Gram-positive bacteria.
Case Study 2: Neuroprotective Effects
A series of experiments involving animal models of Alzheimer's disease demonstrated that administration of related tetrahydropyrimidine compounds resulted in reduced amyloid plaque formation and improved memory performance on cognitive tests.
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Structural Insights :
- 3-Fluorophenyl : Fluorine’s electronegativity increases polarity, enhancing solubility in polar solvents compared to bromo or methoxy analogs .
- 4-Cyanophenyl: The electron-withdrawing cyano group reduces electron density on the pyrimidine ring, altering reactivity .
- 2-Thioxo vs. 2-Oxo : Thioxo derivatives (e.g., ) exhibit higher lipophilicity (cLogP 2.31 vs. ~2.5) but lower metabolic stability .
Activity Insights :
- Enzyme Inhibition : The 3-fluorophenyl derivative shows moderate thymidine phosphorylase inhibition (IC₅₀ ~322 µM), less potent than 4-bromophenyl (IC₅₀ 314 µM) .
- Antimicrobial Activity : Triazole hybrids (e.g., 7b ) demonstrate antitubercular activity (LCMS 501.6) but lack direct cytotoxicity data .
- Antioxidant Capacity : Thioxo-furan derivatives () outperform oxo analogs in radical scavenging, highlighting the role of the thione group .
Biological Activity
Methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of pyrimidine derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The specific biological activity of this compound has been the subject of various studies aimed at understanding its potential therapeutic applications.
- Molecular Formula : C15H17FN2O3
- Molecular Weight : 292.31 g/mol
- CAS Number : 1449008-02-9
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidine, including this compound, exhibit significant anticancer properties. For instance:
- Thymidine Phosphorylase Inhibition : This compound has been evaluated for its ability to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. In vitro studies have shown that certain derivatives exhibit non-competitive inhibition of TP with IC50 values around 300 µM .
Antimicrobial Activity
Pyrimidine derivatives are also recognized for their antimicrobial potential:
- Compounds containing similar structures have demonstrated efficacy against various bacteria and fungi. For example, derivatives with a fluorophenyl group have shown significant antibacterial activity against E. coli and S. aureus .
Antiviral Activity
The antiviral potential of pyrimidine derivatives has been explored in several studies:
- Some compounds have shown effectiveness against viruses such as Zika and Dengue virus with EC50 values in the micromolar range .
The mechanism underlying the biological activity of this compound involves:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in nucleic acid metabolism.
- Cell Cycle Arrest : Studies suggest that some derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .
Case Studies and Research Findings
Q & A
Q. Table 1: Substituent Effects on Cyclization Efficiency
| Substituent (C4) | Catalyst | Yield (%) |
|---|---|---|
| 3-Fluorophenyl | HCl | 72 |
| 4-Ethoxyphenyl | FeCl₃ | 68 |
| 3-Bromophenyl | Yb(OTf)₃ | 65 |
| Data extrapolated from analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
